Bmeda

Radiopharmaceutical Chemistry Liposome Labeling Rhenium-186

BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine) is a lipophilic, thiol-containing SNS-type chelating ligand with the molecular formula C10H24N2S2 and a molecular weight of 236.4 g/mol. It was specifically developed to facilitate the transport of beta-emitting radionuclides (such as Rhenium-188 and Rhenium-186) across lipid bilayer membranes into liposomes for targeted radionuclide therapy and imaging.

Molecular Formula C10H24N2S2
Molecular Weight 236.4 g/mol
CAS No. 93798-62-0
Cat. No. B1617825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmeda
CAS93798-62-0
Molecular FormulaC10H24N2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(CCS)CCS
InChIInChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3
InChIKeySQCRCKFOMCLOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMEDA (CAS 93798-62-0) Technical Overview for Radiopharmaceutical Chelation and Liposomal Drug Delivery Procurement


BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine) is a lipophilic, thiol-containing SNS-type chelating ligand with the molecular formula C10H24N2S2 and a molecular weight of 236.4 g/mol [1]. It was specifically developed to facilitate the transport of beta-emitting radionuclides (such as Rhenium-188 and Rhenium-186) across lipid bilayer membranes into liposomes for targeted radionuclide therapy and imaging [2]. The compound features a tridentate coordination motif with two thiol donors and one amine donor, which allows it to chelate technetium and rhenium in a manner that produces neutral, lipophilic complexes suitable for remote-loading into pre-formed liposomes [3].

BMEDA (CAS 93798-62-0) Technical Risk Assessment: Why Generic Chelators Fail in Remote Liposome Loading


In-class chelating agents (e.g., DTPA, EDTA, HEDP) are generally hydrophilic and either ionically charged or unable to efficiently traverse the hydrophobic lipid bilayer of liposomes, preventing their use in post-formation "remote-loading" applications. BMEDA's differential value lies in its specific SNS donor atom set and engineered lipophilicity (XLogP3-AA = 1.6) which enables a pH-dependent protonation/deprotonation mechanism: the neutral, uncharged 186/188Re-BMEDA complex passively diffuses across the liposomal membrane and, once exposed to the acidic/chelating intraliposomal environment (e.g., ammonium sulfate gradient), becomes trapped, achieving high specific activity and stable encapsulation [1]. Substitution with non-lipophilic or non-thiol-containing analogs would result in failed liposome loading, low specific activity, poor serum stability, and rapid in vivo clearance of the radioisotope, thereby compromising therapeutic or imaging endpoints [2].

BMEDA (CAS 93798-62-0) Quantitative Differentiation Guide for Sourcing and Method Development


BMEDA vs. Benzene Thiol (BT) Co-Ligand: Direct Comparison of In Vitro Serum Stability for 186Re-Liposomes

In a direct head-to-head comparison of 186Re-liposome labeling methods using SNS pattern ligand BMEDA versus S pattern ligand Benzene Thiol (BT), the BMEDA-only formulation (186Re-BMEDA) demonstrated superior retention of radioactivity in serum incubation assays. This data provides a direct quantitative justification for selecting BMEDA over BT when maximizing label retention is critical [1].

Radiopharmaceutical Chemistry Liposome Labeling Rhenium-186 Stability Testing

BMEDA Labeling Efficiency Comparison: 99mTc-BMEDA vs. 99mTc-GSH Liposomes

A cross-study comparison of radiolabeling efficiencies reveals that BMEDA-based complexes significantly outperform glutathione (GSH)-based liposome loading methods. This quantitative difference demonstrates BMEDA's superior capability as a lipophilic chelator for remote-loading applications [1][2].

Technetium-99m Liposome Radiolabeling Remote Loading Chelation Efficiency

BMEDA-Enabled In Vivo Tumor Targeting: Tumor-to-Normal Brain Ratio in Orthotopic Glioma Model

BMEDA's ability to stably encapsulate 188Re within pegylated liposomes enables significant tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. This functional outcome demonstrates BMEDA's essential role in achieving therapeutically relevant tumor-to-normal tissue ratios [1].

Glioma Targeted Radiotherapy Biodistribution Rhenium-188 Theranostics

BMEDA Safety Profile: Acute Toxicity LD50 Values in Murine Model

Acute toxicity studies in ICR mice establish quantitative safety parameters for BMEDA as an unchelated compound. The LD50 values provide essential reference data for toxicological risk assessment and dose selection in preclinical development [1].

Toxicology Preclinical Safety Chelator Safety LD50 Drug Development

BMEDA Pharmacokinetics: Non-Linear Elimination and Gender-Independent Profile in Canine Model

Pharmacokinetic analysis of unchelated BMEDA in beagle dogs demonstrates non-linear elimination kinetics with dose-dependent volume of distribution and clearance parameters. This PK profile informs dosing strategies for preclinical toxicology and first-in-human trial design [1].

Pharmacokinetics ADME BMEDA Beagle Dog Chelator Disposition

BMEDA Acute Toxicity in Non-Rodent Species: 14-Day Single-Dose Study in Beagles

A 14-day single-dose acute toxicity study in beagles establishes a No Observed Adverse Effect Level (NOAEL) of 2 mg/kg for intravenous BMEDA. This non-rodent toxicology data point is essential for regulatory submissions and provides confidence in the compound's safety margin for clinical translation [1].

Non-Rodent Toxicology BMEDA Safety Beagle Dog NOAEL IND-Enabling

BMEDA (CAS 93798-62-0) Validated Application Scenarios for Radiopharmaceutical Development and Procurement


Development of Rhenium-186 or Rhenium-188 Liposomal Radiotherapeutics for Solid Tumors

BMEDA is the enabling chelator for remote-loading therapeutic beta-emitters (186Re and 188Re) into pre-formed liposomes. Evidence demonstrates that 186Re-BMEDA liposomes with (NH4)2SO4 gradient achieve 89.8% serum stability at 24 hours and 76.2% at 96 hours [1]. This stability profile supports the development of targeted radiotherapeutics for glioblastoma, leptomeningeal metastases, and other solid tumors where EPR-mediated liposome accumulation is therapeutically advantageous.

Manufacturing of 99mTc-BMEDA Liposomes for Diagnostic SPECT Imaging of Brain Delivery Systems

BMEDA facilitates the efficient loading of 99mTc into liposomes for non-invasive SPECT imaging applications. Cross-study data shows BMEDA-based loading achieves significantly higher efficiency than GSH-based methods [1]. This application is validated in studies of lactoferrin-conjugated liposomes for brain delivery, where 99mTc-BMEDA serves as a reliable reporter for biodistribution tracking [2].

Preclinical Toxicology and Pharmacokinetic Studies Requiring Well-Characterized Chelator Safety Data

BMEDA is supported by comprehensive toxicology and pharmacokinetic datasets that are essential for regulatory submissions. Acute toxicity studies establish LD50 values of 8.13-8.68 mg/kg in mice [1] and a NOAEL of 2 mg/kg in beagles [2], while PK studies demonstrate non-linear elimination kinetics in large animal models . These data packages reduce development risk and accelerate IND-enabling study design.

Theranostic Platforms Requiring High Tumor-to-Normal Tissue Uptake Ratios

The BMEDA chelation platform enables theranostic applications where both imaging (using 99mTc) and therapy (using 186/188Re) are performed with the same liposomal formulation. In orthotopic glioma models, 188Re-BMEDA liposomes achieved a tumor-to-normal brain ratio of 32.5 at 24 hours [1], demonstrating the platform's ability to deliver highly selective radiation doses to CNS tumors while minimizing exposure to healthy brain tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bmeda

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.